methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
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Overview
Description
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound with the molecular formula C8H7NO3. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both ethynyl and carboxylate groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethynyl-5-methyl-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylate group can be reduced to an alcohol under suitable conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-oxazolecarboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-methyl-1,3-oxazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of both ethynyl and carboxylate groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKORSJNSMOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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